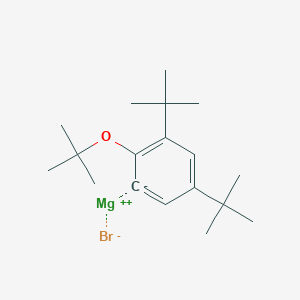
(2-t-Butoxy-3,5-di-tert-butylphenyl)magnesium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-tert-butoxy-3,5-di-tert-butylphenyl)magnesium bromide, 0.50 M in tetrahydrofuran (THF), is an organomagnesium compound commonly used in organic synthesis. This compound is a Grignard reagent, which is a class of compounds known for their ability to form carbon-carbon bonds, making them invaluable in the field of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-tert-butoxy-3,5-di-tert-butylphenyl)magnesium bromide typically involves the reaction of 2-tert-butoxy-3,5-di-tert-butylbromobenzene with magnesium metal in the presence of THF as a solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen in the air.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but is optimized for larger quantities. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically conducted in large reactors with efficient stirring and temperature control to manage the exothermic nature of the Grignard formation.
Chemical Reactions Analysis
Types of Reactions
(2-tert-butoxy-3,5-di-tert-butylphenyl)magnesium bromide undergoes several types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Nucleophilic Substitution: Can replace halides in alkyl halides to form new carbon-carbon bonds.
Coupling Reactions: Participates in reactions such as the Kumada coupling to form biaryl compounds.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes, ketones, esters.
Halides: Alkyl halides, aryl halides.
Catalysts: Nickel or palladium catalysts for coupling reactions.
Major Products
Alcohols: From reactions with carbonyl compounds.
New Carbon-Carbon Bonds: From nucleophilic substitution and coupling reactions.
Scientific Research Applications
Chemistry
In organic synthesis, (2-tert-butoxy-3,5-di-tert-butylphenyl)magnesium bromide is used to form carbon-carbon bonds, which are fundamental in constructing complex organic molecules. It is particularly useful in the synthesis of pharmaceuticals, agrochemicals, and polymers.
Biology and Medicine
While its direct applications in biology and medicine are limited, the compounds synthesized using this Grignard reagent can have significant biological and medicinal properties. For example, it can be used in the synthesis of intermediates for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its ability to form stable carbon-carbon bonds makes it valuable in the manufacture of high-performance polymers and advanced materials.
Mechanism of Action
The mechanism of action of (2-tert-butoxy-3,5-di-tert-butylphenyl)magnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. This reaction forms a new carbon-carbon bond, which is the basis for its use in organic synthesis. The magnesium bromide acts as a leaving group, facilitating the formation of the desired product.
Comparison with Similar Compounds
Similar Compounds
Phenylmagnesium Bromide: Another Grignard reagent with a simpler structure.
tert-Butylmagnesium Chloride: Similar in reactivity but with different steric properties.
2-tert-Butoxyphenylmagnesium Bromide: Similar but with fewer tert-butyl groups.
Uniqueness
(2-tert-butoxy-3,5-di-tert-butylphenyl)magnesium bromide is unique due to the presence of both tert-butoxy and tert-butyl groups, which provide steric hindrance and influence the reactivity and selectivity of the compound in various reactions. This makes it particularly useful in synthesizing complex molecules where control over the reaction pathway is crucial.
Properties
Molecular Formula |
C18H29BrMgO |
|---|---|
Molecular Weight |
365.6 g/mol |
IUPAC Name |
magnesium;2,4-ditert-butyl-1-[(2-methylpropan-2-yl)oxy]benzene-6-ide;bromide |
InChI |
InChI=1S/C18H29O.BrH.Mg/c1-16(2,3)13-10-11-15(19-18(7,8)9)14(12-13)17(4,5)6;;/h10,12H,1-9H3;1H;/q-1;;+2/p-1 |
InChI Key |
ZDWOZHHOLOPPPV-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)C1=CC(=C([C-]=C1)OC(C)(C)C)C(C)(C)C.[Mg+2].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


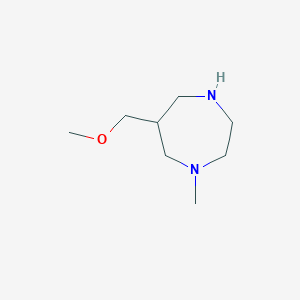

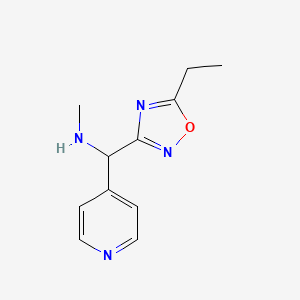


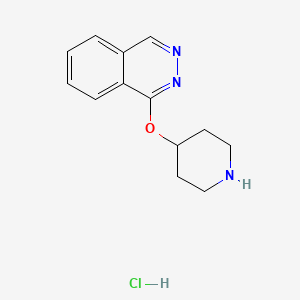
![(Z)-2-((8-chloro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxy)-N'-hydroxyacetimidamide](/img/structure/B14881833.png)

![5-(2,5-dimethoxyphenyl)-2-(ethylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B14881844.png)

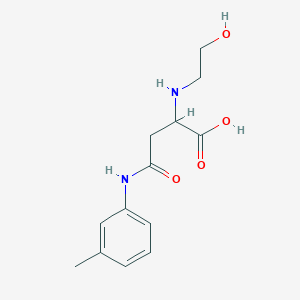
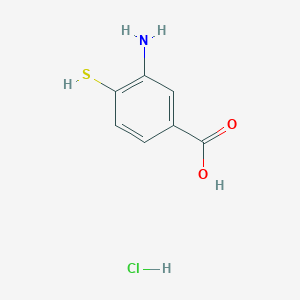
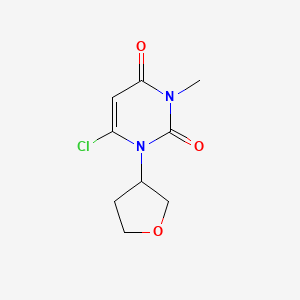
![2-((2,2-Difluoroethyl)thio)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B14881868.png)
